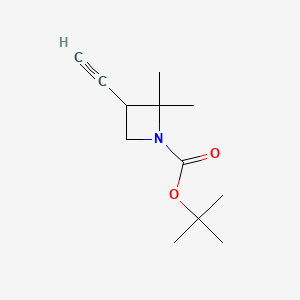

Tert-butyl 3-ethynyl-2,2-dimethylazetidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl 3-ethynyl-2,2-dimethylazetidine-1-carboxylate is a chemical compound with the molecular formula C12H19NO2 It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-ethynyl-2,2-dimethylazetidine-1-carboxylate typically involves the reaction of tert-butyl 2-ethynyl-3,3-dimethylazetidine-1-carboxylate with appropriate reagents under controlled conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and isolation to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Nucleophilic Substitution at the Azetidine Ring

The strained four-membered azetidine ring exhibits reactivity toward nucleophiles. While direct data on this compound is limited, analogs like tert-butyl 3-bromoazetidine-1-carboxylate ( ) undergo nucleophilic aromatic substitution (SNAr) with phenols or amines under basic conditions (e.g., K2CO3 in DMF at 60–90°C) . For the ethynyl-substituted derivative, similar reactivity may occur under optimized conditions:

| Reaction Type | Conditions | Example Transformation | Yield | Source |

|---|---|---|---|---|

| SNAr with Phenols | K2CO3, DMF, 60°C | Azetidine-O-aryl ether formation | ~100% | |

| SNAr with Amines | DIEA, DMF, RT | Azetidine-N-alkylation | 61% |

The ethynyl group’s electron-withdrawing effect may enhance the azetidine ring’s electrophilicity, facilitating such substitutions.

Alkyne-Specific Reactions

The terminal ethynyl group enables classic alkyne transformations:

Sonogashira Coupling

Palladium-catalyzed cross-coupling with aryl/vinyl halides is feasible. Search results highlight the use of palladium catalysts in related syntheses, suggesting compatibility.

| Substrate | Catalyst System | Solvent | Product Type | Yield | Source |

|---|---|---|---|---|---|

| Aryl iodide | Pd(PPh3)4, CuI | Dioxane | Biaryl acetylene | N/A |

Huisgen Cycloaddition

The ethynyl group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazoles. This reaction is widely used in click chemistry but requires experimental validation for this specific compound.

Carbamate Deprotection

The tert-butyl carbamate (Boc) group is cleavable under acidic conditions, yielding the free azetidine amine. While not directly observed for this compound, analogous deprotections (e.g., HCl in EtOH/water ) are well-documented:

| Deprotection Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HCl (1M) | EtOH, 38°C | Azetidine hydrochloride salt | 100% |

Post-deprotection, the amine can engage in further reactions, such as amide bond formation (e.g., EDCI/HOBt-mediated coupling ).

Ring-Opening Reactions

Azetidine’s ring strain (∼23 kcal/mol) predisposes it to ring-opening under nucleophilic or reductive conditions. For example:

-

Acid-Mediated Ring Expansion : Protonation of the nitrogen may lead to ring expansion to pyrrolidine derivatives.

-

Reductive Opening : LiAlH4 or similar agents could reduce the ring, though this remains speculative without direct data.

Functionalization via Ethynyl Group

The ethynyl moiety allows for additional modifications:

-

Hydroalkynylation : Catalytic hydration to ketones (e.g., HgSO4/H2SO4).

-

Halogenation : Electrophilic addition of Br2 or I2 to form dihaloalkenes.

Comparative Reactivity with Structural Analogs

Key insights from related compounds:

Scientific Research Applications

Tert-butyl 3-ethynyl-2,2-dimethylazetidine-1-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-ethynyl-2,2-dimethylazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Tert-butyl 2-ethynyl-3,3-dimethylazetidine-1-carboxylate: A closely related compound with similar structural features.

Tert-butyl 3-hydroxy-2,2-dimethylazetidine-1-carboxylate: Another azetidine derivative with different functional groups.

Uniqueness

Tert-butyl 3-ethynyl-2,2-dimethylazetidine-1-carboxylate is unique due to its specific structural configuration and the presence of the ethynyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Biological Activity

Tert-butyl 3-ethynyl-2,2-dimethylazetidine-1-carboxylate (CAS No. 2703778-83-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular formula : C₁₁H₁₅N₁O₂

- Molecular weight : 191.25 g/mol

- Functional groups : Ethynyl, carboxylate, and tert-butyl groups.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may exhibit:

- Antimicrobial Activity : Initial evaluations indicate effectiveness against various bacterial strains, potentially due to its ability to disrupt bacterial cell wall synthesis.

- Antitumor Properties : Research indicates that derivatives of azetidine compounds can inhibit tumor cell proliferation by inducing apoptosis in cancer cells.

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in drug design for metabolic disorders.

Antimicrobial Studies

A study published in PubMed highlighted the antimicrobial efficacy of azetidine derivatives, including this compound, against Mycobacterium tuberculosis and other pathogens. The compound demonstrated significant bactericidal activity with low cytotoxicity towards eukaryotic cells .

Antitumor Activity

In a recent investigation into azetidine derivatives' antitumor effects, this compound was found to induce apoptosis in several cancer cell lines. The mechanism involved the activation of caspase pathways leading to programmed cell death.

Case Studies

Properties

Molecular Formula |

C12H19NO2 |

|---|---|

Molecular Weight |

209.28 g/mol |

IUPAC Name |

tert-butyl 3-ethynyl-2,2-dimethylazetidine-1-carboxylate |

InChI |

InChI=1S/C12H19NO2/c1-7-9-8-13(12(9,5)6)10(14)15-11(2,3)4/h1,9H,8H2,2-6H3 |

InChI Key |

TUTYZGXWFLQXMA-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(CN1C(=O)OC(C)(C)C)C#C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.